3-Amino-4-fluoro-2-methylbenzoic acid
CAS No.:
Cat. No.: VC17505684
Molecular Formula: C8H8FNO2
Molecular Weight: 169.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H8FNO2 |
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Molecular Weight | 169.15 g/mol |
IUPAC Name | 3-amino-4-fluoro-2-methylbenzoic acid |
Standard InChI | InChI=1S/C8H8FNO2/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3H,10H2,1H3,(H,11,12) |
Standard InChI Key | IZLSGTCJGPHNHD-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC(=C1N)F)C(=O)O |
Introduction
Chemical Structure and Nomenclature
The molecular formula of 3-amino-4-fluoro-2-methylbenzoic acid is C₉H₈FNO₂, with a molecular weight of 181.17 g/mol. Its IUPAC name derives from the benzene ring substituents:
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Carboxylic acid at position 1.
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Methyl group at position 2.
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Amino group at position 3.
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Fluorine atom at position 4.
The presence of electron-withdrawing (fluoro, carboxylic acid) and electron-donating (amino, methyl) groups creates a polar molecule with distinct reactivity. Steric effects from the methyl group and hydrogen-bonding capacity from the amino and carboxylic acid groups further influence its physicochemical behavior .
Synthesis and Reaction Pathways
While no direct synthesis route for 3-amino-4-fluoro-2-methylbenzoic acid is documented, analogous methods from patent CN103626791B and related compounds suggest a plausible multi-step approach:
Boronation and Methylation
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Grignard Reaction: Starting with 4-fluoro-2-bromotoluene, a Grignard reagent (Mg in THF) could react with trimethyl borate to introduce a boronic acid group.
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Cross-Coupling: A Suzuki-Miyaura coupling with methyl iodide or methylating agents would install the methyl group at position 2 .
Nitration and Reduction
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Nitration: Nitrosonitric acid introduces a nitro group at position 3.
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Hydrogenation: Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amino group, yielding the final product .
Example Reaction Scheme:
Physicochemical Properties
Data extrapolated from analogs :
Applications and Industrial Relevance
Pharmaceutical Intermediates
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Anticancer Agents: Structural analogs like 3-amino-4-methylbenzoic acid are precursors to nilotinib impurities , suggesting potential use in tyrosine kinase inhibitor synthesis.
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Antidiabetic Drugs: 4-Fluoro-2-methylbenzoic acid derivatives serve as impurities in trelagliptin , indicating relevance in dipeptidyl peptidase-4 (DPP-4) inhibitor development.
Agrochemicals
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Herbicidal Activity: Amino-substituted benzoic acids exhibit partial herbicidal properties , positioning this compound as a candidate for novel agrochemical design.
Future Research Directions
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Synthetic Optimization: Explore microwave-assisted or flow chemistry to improve yield in nitration and hydrogenation steps .
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Biological Screening: Evaluate antimicrobial and antitumor activity given the pharmacophore-rich structure.
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Crystallography: Resolve X-ray structures to assess intramolecular hydrogen bonding and crystal packing.
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